2-Bromo-4-(2-methoxyethoxy)benzaldehyde

Description

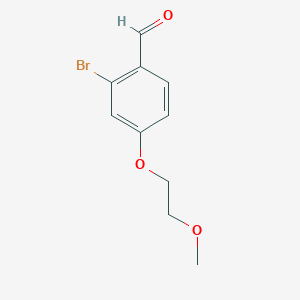

2-Bromo-4-(2-methoxyethoxy)benzaldehyde is a brominated benzaldehyde derivative featuring a methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the para position and a bromine atom at the ortho position of the aromatic ring. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 259.10 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials .

For this compound, a plausible route involves etherification of a brominated benzaldehyde precursor with 2-methoxyethanol under Mitsunobu or Williamson conditions, followed by purification via recrystallization or column chromatography .

Properties

IUPAC Name |

2-bromo-4-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-4-5-14-9-3-2-8(7-12)10(11)6-9/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTUBKBOWGNROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-4-(2-methoxyethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4-(2-methoxyethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Another method involves a two-step, one-pot reduction and cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents. This approach leads to a variety of alkyl and aryl-substituted benzaldehydes .

Chemical Reactions Analysis

2-Bromo-4-(2-methoxyethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-4-(2-methoxyethoxy)benzaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as an intermediate in the synthesis of biologically active molecules, which can be used in drug discovery and development.

Medicine: The compound is used in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methoxyethoxy)benzaldehyde involves its reactivity as an aldehyde and a brominated aromatic compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These reactive sites make the compound a versatile intermediate in organic synthesis, allowing it to form various chemical bonds and structures .

Comparison with Similar Compounds

Key Observations :

- Solubility : The methoxyethoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to simpler methoxy derivatives (e.g., 2-bromo-3,4-dimethoxybenzaldehyde), which are more lipophilic .

- Reactivity: The aldehyde group in this compound facilitates nucleophilic additions (e.g., Grignard reactions), while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, 2-bromo-4'-methoxyacetophenone lacks an aldehyde but features a ketone, making it suitable for condensations .

- Steric Effects : Bulky substituents (e.g., in 3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde) hinder reactivity at the aldehyde site compared to the less sterically encumbered target compound .

Reactivity in Oxidation Reactions

Table 3: Oxidation Reactivity Comparison

Insights :

- Electron-donating groups (e.g., methoxyethoxy) deactivate the aldehyde toward oxidation, contrasting with unsubstituted benzaldehyde, which oxidizes efficiently to benzoic acid .

Biological Activity

2-Bromo-4-(2-methoxyethoxy)benzaldehyde is an organic compound with notable potential in various biological applications. This article explores its chemical properties, synthesis, biological activities, and relevant research findings.

This compound has the molecular formula C11H13BrO3. It contains a bromine atom and a methoxyethoxy substituent, which are crucial for its reactivity and biological activity. The compound can be synthesized through several methods, including nucleophilic substitution reactions and oxidation processes.

Synthesis Methods:

- Nucleophilic Substitution: The bromine atom in 2-bromo-4-benzaldehyde can be replaced by various nucleophiles.

- Oxidation Reactions: It can be oxidized to yield corresponding carboxylic acids or other derivatives.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Studies have shown that derivatives of brominated benzaldehydes possess anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Key Findings:

- Cell Viability Assays: MTT assays indicate that certain concentrations of this compound significantly reduce the viability of cancer cells after 24, 48, and 72 hours of treatment .

- Mechanism of Action: The compound may exert its effects through the modulation of signaling pathways involved in cell growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it can inhibit the growth of various bacterial strains.

Research Insights:

- Inhibition Studies: The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

- Potential Applications: These properties suggest potential uses in developing new antimicrobial agents or preservatives in pharmaceutical formulations.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Description | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Contains bromine and methoxyethoxy groups | Significant | Moderate |

| 4-Bromo-3-hydroxybenzaldehyde | Hydroxy group instead of methoxyethoxy | Moderate | High |

| 3-Bromo-4-methoxybenzaldehyde | Methoxy group at a different position | Low | Moderate |

Case Studies

Several case studies have explored the biological activity of brominated benzaldehydes:

- Case Study on Anticancer Effects: In a study published in MDPI, researchers evaluated the anticancer effects of various brominated benzaldehydes on human breast cancer cells. Results indicated that these compounds could effectively induce cell death through apoptosis pathways .

- Antimicrobial Efficacy Study: A separate investigation focused on the antimicrobial properties of halogenated benzaldehydes, revealing that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.